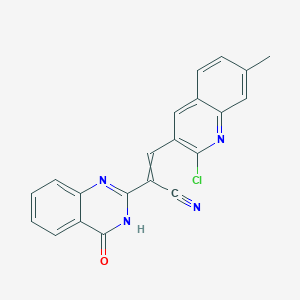

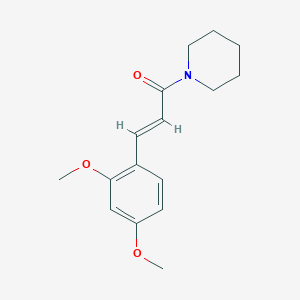

![molecular formula C16H15N3O2 B2892756 N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline CAS No. 881204-43-9](/img/structure/B2892756.png)

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and another compound . For example, the compound N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide was prepared by reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Molecular Structure Analysis

The molecular structure of indole-based compounds is characterized by an indole ring substituted at the 3-position by an ethanamine . The indole moiety carries an alkyl chain at the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Wissenschaftliche Forschungsanwendungen

Rhodium(III)-Catalyzed Synthesis Using N-N Bond as an Internal Oxidant

A novel Rh(III)-catalyzed cyclization of N-nitrosoanilines with alkynes has been developed for streamlined synthesis of indoles, utilizing the N-N bond as an internal oxidant. This process enables a redox-neutral manifold for the formation of azaheterocycles, featuring compatibility with acidic and basic conditions and tolerance of various functional groups, potentially allowing for programmable substitution patterns on the indole scaffold. Comprehensive mechanistic studies highlight the catalyst's turnover-limiting step and the versatility of the nitroso group for diverse coupling reactions (Liu et al., 2013).

Synthesis and Functionalization Through Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles, a crucial component of many biologically active compounds, have been significantly advanced by palladium-catalyzed reactions. These methods, known for their functional group tolerance, provide access to complex molecules in fewer steps and with reduced waste compared to classical techniques. The review discusses the impact of palladium catalysis in organic synthesis, highlighting its role in modifying traditional synthetic processes (Cacchi & Fabrizi, 2005).

Improved Preparation of Alkyl 2-(3-indolyl)-3-nitroalkanoates

Research on ethyl 3-nitro-2-alkenoates from nitroalkanes and ethyl 2-oxoacetate under heterogeneous conditions has led to an optimized method that avoids direct manipulation of the nitroalkene system. This method is crucial for the preparation of ethyl 2-(3-indolyl)-3-nitroalkanoates, key intermediates for synthesizing tryptamines and carboline alkaloids, with high E stereoselectivity. The process demonstrates the efficiency and scalability of this synthetic route, highlighting its importance in medicinal chemistry (Ballini et al., 2008).

Mechanistic Insights Into Three-Component Condensation

The three-component reaction involving a primary amine, diethyl phosphite, and triethyl orthoformate, followed by acid hydrolysis, provides a method for synthesizing N-substituted aminomethylenebisphosphonic acids. This reaction, valuable for creating compounds with potential antiosteoporotic and anticancer activity, has been elucidated using p-nitroaniline as a tool to understand the reaction mechanism. This study provides insights into the reaction's pathway and product structure, enhancing the understanding of this versatile reaction (Dabrowska et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline are likely to be similar to those of its structural analogs, naproxen and tryptamine . Naproxen is known to target both cyclooxygenase (COX) isoenzymes, COX-1 and COX-2 . These enzymes are involved in the conversion of arachidonic acid to prostaglandin G, a key step in the synthesis of prostaglandins and thromboxanes . Tryptamine, on the other hand, is a biogenic amine that plays a fundamental role in the human body . It is involved in the regulation and modulation of multiple processes within the central nervous system .

Mode of Action

For instance, naproxen works by blocking arachidonate binding to COX-1 and COX-2, thereby inhibiting these enzymes and resulting in analgesic and anti-inflammatory effects .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving its targets. By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses . This can lead to downstream effects such as reduced inflammation and pain relief .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its structural similarity to naproxen and tryptamine, it might exhibit analgesic, anti-inflammatory, and neuromodulatory effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-19(21)14-7-5-13(6-8-14)17-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBQFTNWONJQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

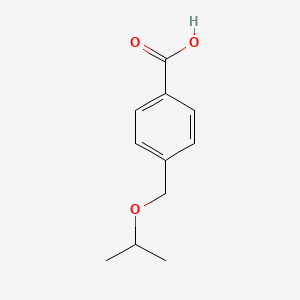

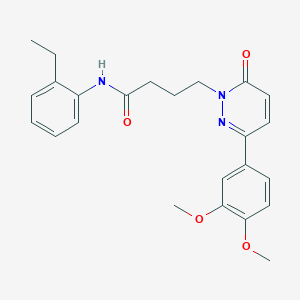

![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)

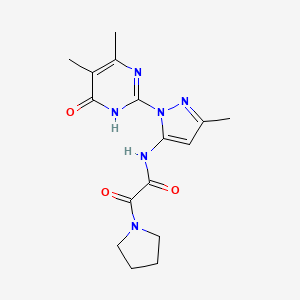

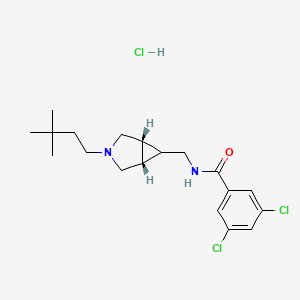

![4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2892682.png)

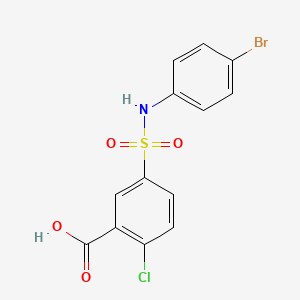

![(3-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2892683.png)

![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)

![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2892689.png)

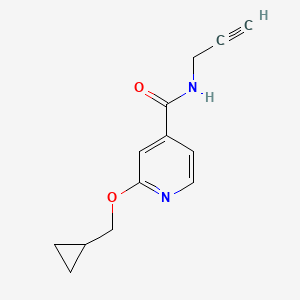

![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)